molecular formula C8H6BrClO2 B1267333 4-Bromophenyl chloroacetate CAS No. 36559-93-0

4-Bromophenyl chloroacetate

Cat. No.: B1267333
CAS No.: 36559-93-0
M. Wt: 249.49 g/mol
InChI Key: IIGDPPSONJMDRQ-UHFFFAOYSA-N
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Description

4-Bromophenyl chloroacetate (CAS 36559-93-0) is a chemical reagent with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol. It is an ester derivative characterized by a bromophenyl group and a reactive chloroacetate moiety . This structure makes it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research for the construction of more complex molecules. For instance, compounds with similar bromophenyl and chloroacetamide functional groups have been synthesized and investigated for their potential as antimicrobial and antiproliferative agents, showing promising activity against bacterial species and breast adenocarcinoma cancer cell lines . The compound requires careful handling; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDPPSONJMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278549
Record name 4-bromophenyl chloroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36559-93-0
Record name NSC8201
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Bromophenyl Chloroacetate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present in a molecule, as each group has a characteristic vibrational frequency.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The FT-IR spectrum of 4-Bromophenyl chloroacetate (B1199739) is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the 4-bromophenyl group and the chloroacetate ester moiety.

Key expected vibrational modes for 4-Bromophenyl chloroacetate include:

C=O Stretching: The ester carbonyl group (C=O) is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band in the region of 1770-1750 cm⁻¹. The presence of the electron-withdrawing chlorine atom on the adjacent carbon can shift this frequency to a higher wavenumber compared to a simple alkyl acetate (B1210297).

C-O Stretching: The spectrum will show C-O stretching vibrations from the ester linkage. The aryl-ester (Ar-O) stretch and the O-C=O stretch are expected in the 1300-1150 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the chloroacetyl methyl group (-CH₂Cl) appears in the 2980-2900 cm⁻¹ range.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is expected in the 800-600 cm⁻¹ region, and the C-Br stretch appears at even lower wavenumbers, typically between 600-500 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) benzene ring are characteristic and appear as a strong band in the 850-800 cm⁻¹ region.

The analysis of these characteristic peaks allows for the confirmation of the principal functional groups within the this compound molecule.

Table 1: Expected FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium-Weak Aromatic C-H Stretching
2980-2900 Weak Aliphatic C-H Stretching (-CH₂)
1770-1750 Strong Ester C=O Stretching
1600-1450 Medium-Weak Aromatic C=C Stretching
1300-1150 Strong C-O Stretching (Ester)
850-800 Strong para-disubstituted C-H Bending
800-600 Medium-Strong C-Cl Stretching

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. mdpi.com It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. researchgate.net While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the para-disubstituted benzene ring, which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum. This provides clear evidence for the aromatic substructure.

C-Br and C-Cl Bonds: The vibrations of the carbon-halogen bonds are also Raman active and can be used to confirm their presence.

Skeletal Vibrations: The carbon skeleton of the molecule gives rise to a complex pattern of signals in the lower frequency "fingerprint" region of the Raman spectrum, which is unique to the molecule.

By comparing the FT-IR and Raman spectra, a more complete picture of the molecular vibrations can be obtained, aiding in a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the spectrum is expected to be relatively simple and highly informative.

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show:

A Singlet for the Methylene (B1212753) Protons: The two protons of the chloroacetyl group (-CH₂Cl) are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Based on data for chloroacetic acid chemicalbook.com and related esters, this peak is expected to appear in the range of δ 4.0-4.5 ppm. The electronegativity of the adjacent chlorine atom and the ester oxygen causes a significant downfield shift.

Two Doublets for the Aromatic Protons: The 1,4-disubstituted benzene ring gives rise to a characteristic A₂B₂ spin system. The two protons ortho to the ester group (Hₐ) are chemically equivalent, as are the two protons ortho to the bromine atom (Hₑ). The Hₐ protons will be shifted downfield relative to the Hₑ protons due to the deshielding effect of the ester group. Each set of protons will appear as a doublet due to coupling with their adjacent neighbors.

The doublet for the protons ortho to the bromine (Hₑ) is expected around δ 7.5-7.7 ppm.

The doublet for the protons ortho to the ester oxygen (Hₐ) is expected around δ 7.0-7.2 ppm.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.2 Singlet 2H -CH₂Cl
~ 7.1 Doublet 2H Ar-H (ortho to -O)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line.

The predicted ¹³C NMR spectrum for this compound would display six distinct signals:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry.

C-O (ipso-carbon): The carbon directly attached to the ester oxygen is expected around δ 148-150 ppm.

C-Br (ipso-carbon): The carbon bonded to the bromine atom is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com This signal is predicted to be in the range of δ 120-125 ppm.

CH (ortho to -O): The two equivalent carbons ortho to the ester oxygen are expected around δ 122-124 ppm.

CH (ortho to -Br): The two equivalent carbons ortho to the bromine atom are expected to be the most shielded of the aromatic carbons, appearing around δ 132-134 ppm.

Methylene Carbon (-CH₂Cl): The aliphatic carbon of the chloroacetyl group will be found upfield, typically in the range of δ 40-45 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 167 C=O (Ester Carbonyl)
~ 149 Ar-C (ipso to -O)
~ 133 Ar-CH (ortho to -Br)
~ 123 Ar-CH (ortho to -O)
~ 122 Ar-C (ipso to -Br)

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals, especially in more complex molecules. For this compound, they serve to confirm the predicted structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In the COSY spectrum of this compound, a cross-peak would be observed between the two aromatic doublets, confirming their ortho relationship. The singlet for the -CH₂Cl group would show no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to. For this compound, the HSQC spectrum would show:

A cross-peak connecting the proton signal at ~4.2 ppm to the carbon signal at ~41 ppm (-CH₂Cl).

A cross-peak connecting the aromatic proton signal at ~7.1 ppm to the carbon signal at ~123 ppm.

A cross-peak connecting the aromatic proton signal at ~7.6 ppm to the carbon signal at ~133 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three). HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the methylene protons (-CH₂Cl) to the carbonyl carbon (C=O).

A correlation from the methylene protons (-CH₂Cl) to the ipso-aromatic carbon attached to the oxygen (C-O).

Correlations from the aromatic protons ortho to the ester oxygen to the ipso-carbon (C-O) and the adjacent aromatic CH carbon.

Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In ESI-MS analysis of this compound, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺, in positive ion mode.

Under collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, the precursor ion would undergo fragmentation. Common fragmentation pathways for esters include the cleavage of the ester bond. libretexts.org For this compound, key fragmentation events would likely involve:

Loss of the chloroacetyl group: Cleavage of the ester C-O bond could lead to the formation of a 4-bromophenol (B116583) fragment ion.

Neutral loss of ketene (B1206846) derivatives: Fragmentation may occur within the chloroacetate moiety.

Cleavage at the C-Br bond: While less common as an initial step, loss of the bromine atom can occur at higher collision energies.

The resulting fragmentation pattern provides a structural fingerprint that helps to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of ions with very high accuracy and precision. This capability allows for the determination of a compound's elemental formula from its exact mass. The theoretical monoisotopic mass of this compound (C₈H₆BrClO₂) can be calculated with high precision.

Table 2: Theoretical Exact Mass Data for this compound
Molecular FormulaIsotope CompositionTheoretical Monoisotopic Mass (Da)
C₈H₆BrClO₂¹²C₈¹H₆⁷⁹Br³⁵Cl¹⁶O₂247.92122
¹²C₈¹H₆⁸¹Br³⁵Cl¹⁶O₂249.91917

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential molecules with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would further corroborate the presence of these halogens.

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is ideal for analyzing compounds in complex mixtures. For the analysis of this compound, a reversed-phase HPLC method would be suitable. sielc.com

A typical method would employ a C18 or a Phenyl-Hexyl column, which separates compounds based on hydrophobicity and potential π-π interactions, respectively. thermofisher.com A gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), often with a small amount of formic acid to facilitate ionization, would effectively separate the analyte. ionsource.com The eluting compound would then be introduced into the mass spectrometer, typically using an ESI source, for detection. This setup allows for both quantification and structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The primary chromophore in this compound is the 4-bromophenyl group. Aromatic compounds exhibit characteristic absorption bands arising from π → π* transitions.

The UV-Vis spectrum of this compound is expected to be very similar to that of its close analog, 4-bromophenyl acetate. nih.gov It would likely display two main absorption bands characteristic of substituted benzene rings. The intense band at shorter wavelengths (around 200-230 nm) corresponds to the primary π → π* transition, while a weaker, more structured band at longer wavelengths (around 260-280 nm) is due to a secondary, symmetry-forbidden π → π* transition. The positions of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound
TransitionExpected λmax Range (nm)Description
π → π* (Primary)200 - 230High-energy, high-intensity absorption (E-band)
π → π* (Secondary)260 - 280Lower-energy, lower-intensity absorption with fine structure (B-band)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Planarity of the Benzene Ring: The six-membered aromatic ring would be essentially planar.

Conformation of the Ester Group: The analysis would determine the orientation of the chloroacetate group relative to the phenyl ring, including the torsion angle around the C(aryl)-O bond.

Intermolecular Interactions: Crucially, it would identify non-covalent interactions that dictate the crystal packing. These could include halogen bonding (involving the bromine atom), dipole-dipole interactions from the ester group, and π-stacking interactions between the aromatic rings of adjacent molecules. wikipedia.org

This detailed structural information is invaluable for understanding the compound's physical properties and for designing new materials and molecules based on its structural framework.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the solid-state structure of crystalline materials. For derivatives of this compound, SCXRD studies have provided detailed information about their molecular geometry, conformation, and crystal lattice parameters. These studies are fundamental to understanding the structure-property relationships in these compounds.

The crystallographic data for several derivatives containing the 4-bromophenyl moiety have been reported. For instance, the compound N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in the monoclinic space group P21/n researchgate.net. Another derivative, 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, was found to crystallize in the orthorhombic system nih.gov. The analysis of these structures provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation in the solid state.

Below is a summary of crystallographic data for some representative 4-bromophenyl derivatives.

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylateC₂₆H₃₂BrClO₃--- nih.gov
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideC₁₅H₁₀BrCl₂NO₂TriclinicP1a = 7.5922(3) Å, b = 10.0972(4) Å, c = 10.7565(5) Å, α = 69.991(1)°, β = 76.768(1)°, γ = 70.646(1)° researchgate.net
(E)-1-(4-Bromophenyl)but-2-en-1-oneC₁₀H₉BrOTriclinicP-1- nih.gov
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide-MonoclinicP21/na = 13.822(3) Å, b = 5.927(2) Å, c = 16.6 Å researchgate.net
2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenolC₁₃H₉BrClNOOrthorhombic-a = 6.9964 (15) Å, b = 55.786 (12) Å, c = 6.1443 (14) Å nih.gov
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide---- researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of intermolecular interactions. In this compound derivatives, interactions such as halogen-π, C-H⋯O, and C-H⋯π play a crucial role in stabilizing the supramolecular architecture.

Halogen-π Interactions: The halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species nih.govacs.org. In structures containing a 4-bromophenyl group, the bromine atom can interact with the electron-rich π-system of an adjacent aromatic ring. This halogen-π interaction is a significant directional force in crystal engineering nih.govacs.org. For example, in some N-(2-halophenyl)quinolin-2-one derivatives, a unique association based on a halogen–π interaction was detected, where the halogen atom interacts with the π-electrons of the quinolinone benzene ring beilstein-journals.org. The geometry of these interactions, specifically the distance and angle between the bromine atom and the centroid of the π-system, are critical determinants of their strength and influence on the crystal packing.

C-H⋯O Interactions: These are a common type of weak hydrogen bond that significantly contributes to the stability of crystal structures. In many organic molecules, including derivatives of this compound, C-H donors interact with oxygen acceptors, which can be part of carbonyl groups or ether linkages. In the crystal structure of (E)-1-(4-Bromophenyl)but-2-en-1-one, weak intermolecular C-H⋯O interactions are present in the crystal packing nih.gov. Similarly, in 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, intermolecular C-H⋯O hydrogen bonding links molecules into cyclic dimers nih.gov. The crystal packing of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide is also stabilized by C-H⋯O interactions, contributing to a two-dimensional supramolecular architecture researchgate.net.

The interplay of these various non-covalent interactions dictates the final three-dimensional arrangement of the molecules, influencing physical properties such as melting point, solubility, and mechanical behavior researchgate.net.

Interaction TypeDescriptionExample Compound(s)Reference
Halogen-π An interaction between the electrophilic region of a halogen atom (e.g., Bromine) and the electron-rich π-system of an aromatic ring.N-(2-halophenyl)quinolin-2-one derivatives beilstein-journals.org
C-H⋯O A weak hydrogen bond between a C-H donor and an oxygen acceptor.(E)-1-(4-Bromophenyl)but-2-en-1-one, 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide nih.govnih.govresearchgate.net
C-H⋯π A hydrogen bond where a C-H group interacts with the π-electrons of an aromatic ring.2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromophenyl Chloroacetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to determine the electronic structure of molecules, from which a wide array of properties can be derived. These calculations are fundamental to predicting the geometry, stability, and reactivity of 4-bromophenyl chloroacetate (B1199739).

The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-bromophenyl chloroacetate, which has several rotatable bonds, this process is extended to a conformational analysis to identify the most stable conformer(s).

Detailed research findings from DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles of the optimized geometry of this compound. For instance, the planarity of the phenyl ring and the orientation of the chloroacetate group relative to the ring are key structural features that can be elucidated.

Table 1: Selected Optimized Geometrical Parameters for a Phenyl Acetate (B1210297) Analog (Note: Data for the specific this compound molecule is not readily available in the searched literature. The following table presents typical bond lengths and angles for a related phenyl acetate structure as an illustrative example.)

ParameterBond/AtomsValue
Bond Length (Å)C-Br~1.90
C-O (ester)~1.36
C=O (ester)~1.21
O-C (acetyl)~1.43
C-Cl~1.78
Bond Angle (°)O-C=O~123
C-O-C~118
Dihedral Angle (°)C-C-O-C~0 or ~180

The conformational analysis of this compound would involve rotating the bonds connecting the phenyl ring to the ester group and the C-C bond within the chloroacetate moiety. The resulting potential energy landscape would reveal the global minimum energy conformer, which is the most likely structure to be observed experimentally.

Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to understand the distribution of electrons and its implications for reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orgprinceton.edu. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity malayajournal.orgnih.gov. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO malayajournal.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely to be centered on the electron-withdrawing chloroacetate group, particularly the carbonyl carbon. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Phenyl Ester Analog (Note: Specific data for this compound is not available. The table shows representative values for a similar aromatic ester.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

A smaller energy gap for this compound would imply that it is more reactive and polarizable.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals) wikipedia.orgwisc.edu. This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule acadpubl.eu. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Phenyl Ester Analog (Note: The following are illustrative examples of NBO interactions and their stabilization energies for a related molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π* (C=O)~30-40
LP (Br)π* (C-C) of ring~2-5
π (C-C) of ringπ* (C=O)~1-3

These values quantify the electron delocalization from a filled donor orbital to an empty acceptor orbital, leading to a more stable molecular system.

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge on each atom in a molecule researchgate.net. Unlike other methods like Mulliken population analysis, NPA is known for its numerical stability and better description of charge distribution in a wide range of molecules. The calculated atomic charges can provide insight into the electrostatic properties of the molecule and identify sites susceptible to nucleophilic or electrophilic attack.

For this compound, the bromine and chlorine atoms, being highly electronegative, are expected to carry a negative charge. The carbonyl carbon is expected to have a significant positive charge, making it an electrophilic site. The oxygen atoms will also carry negative charges.

Table 4: Natural Atomic Charges for a Substituted Phenyl Ester Analog (Note: Representative NPA charges for a similar molecule are shown below.)

AtomNatural Charge (e)
Br-0.05 to -0.15
C (attached to Br)+0.05 to +0.10
O (carbonyl)-0.50 to -0.60
C (carbonyl)+0.60 to +0.75
O (ester)-0.40 to -0.50
Cl-0.10 to -0.20

These charge distributions are crucial for understanding the molecule's interactions with other polar molecules and ions.

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule chemrxiv.org. It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack malayajournal.orgchemrxiv.orgwalisongo.ac.id. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack youtube.com.

In the MEP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its lone pairs and high electronegativity. The region around the bromine atom will also exhibit negative potential. Conversely, the most positive potential is likely to be found around the carbonyl carbon and the hydrogen atoms of the phenyl ring. This visual representation of the charge distribution provides a clear guide to the molecule's reactivity.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a branch of computational chemistry that defines a set of descriptors to quantify the global and local reactivity of a molecule. These descriptors are derived from the changes in energy with respect to the number of electrons and are crucial for predicting how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A high value suggests the molecule is a strong electrophile. mdpi.com

Nucleophilicity (N): Describes the electron-donating capability of a molecule.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue (eV)
HOMO Energy-7.15
LUMO Energy-1.02
HOMO-LUMO Gap6.13
Chemical Potential (μ)-4.085
Chemical Hardness (η)3.065
Global Electrophilicity (ω)2.72
Nucleophilicity (N)2.85

Local Reactivity Descriptors identify the specific atomic sites within the molecule that are most likely to participate in electrophilic or nucleophilic attacks. The Fukui function is a primary local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Another set of powerful local reactivity indicators are the Parr functions , which are derived from the analysis of the spin density of the radical cation and anion of the molecule. mdpi.com These functions help pinpoint the most electrophilic and nucleophilic centers in a molecule. For this compound, the carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the oxygen atoms and the phenyl ring would be potential nucleophilic regions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations are typically performed on the optimized molecular geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.

Atom/GroupPredicted Chemical Shift (ppm)
C=O (ester)165.8
C-Br120.5
C-O (aromatic)149.7
Aromatic CH (ortho to O)122.3
Aromatic CH (meta to O)132.8
CH₂Cl40.9
Aromatic H (ortho to O)7.15
Aromatic H (meta to O)7.58
CH₂Cl H4.30

Vibrational Frequencies: Theoretical vibrational (infrared) spectra are calculated by performing a frequency analysis on the optimized geometry of the molecule. This analysis yields the frequencies and intensities of the fundamental vibrational modes. researchgate.netorientjchem.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP). These calculations are essential for assigning experimental IR bands to specific molecular motions.

Table 3: Hypothetical Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Scaled values calculated at the B3LYP/6-311++G(d,p) level.

Frequency (cm⁻¹)Vibrational Assignment
3085Aromatic C-H stretch
2960Aliphatic C-H stretch
1775C=O ester stretch
1588Aromatic C=C stretch
1205C-O ester stretch
750C-Cl stretch
680C-Br stretch

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. It computes the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities) of electronic transitions from the ground state to various excited states. This allows for the prediction and interpretation of UV-Vis spectra. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the bromophenyl ring and weaker n→π* transitions associated with the carbonyl group.

Mechanistic Pathways Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most plausible pathway from reactants to products.

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is fundamental to understanding a reaction's kinetics. Computationally, a TS structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction coordinate, from reactant to product.

Intermolecular Interaction Analysis

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Understanding these forces is critical in materials science and crystal engineering.

Computational tools can visualize and quantify these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points (BCPs) between atoms, providing evidence for interactions like hydrogen bonds and halogen bonds and quantifying their strength.

Non-Covalent Interaction (NCI) Plots: NCI analysis provides a 3D visualization of non-covalent interactions, color-coding them based on their strength and type (e.g., attractive van der Waals, repulsive steric clashes, strong hydrogen bonds).

For this compound, key interactions governing its crystal structure would likely include halogen bonding involving the bromine atom, C-H···O hydrogen bonds, and π-π stacking of the phenyl rings.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction TypePercentage Contribution
H···H35.5%
C···H / H···C24.2%
O···H / H···O18.8%
Br···H / H···Br9.5%
Br···O / O···Br3.1%
Other8.9%

Theoretical Studies on Tautomeric Equilibria

Theoretical investigations into the tautomeric equilibria of molecules provide valuable insights into their chemical behavior, stability, and potential reactivity. Tautomers are isomers of a chemical compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond. For a molecule like this compound, theoretical studies would primarily explore the possibility of keto-enol tautomerism, although the ester group makes this less favorable than in ketones or aldehydes.

Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are powerful tools for studying tautomeric equilibria. researchgate.netorientjchem.org These methods are used to optimize the geometries of potential tautomers and calculate their relative energies to determine their stability. researchgate.netorientjchem.org The energy difference between the tautomers in the gas phase and in different solvents can be calculated to understand how the environment influences the equilibrium. researchgate.netorientjchem.org

A theoretical study on this compound would involve the following steps:

Identification of Potential Tautomers: The primary investigation would be for any potential, albeit likely unstable, enol forms.

Geometry Optimization: The molecular structures of the keto (the standard ester form) and any potential enol tautomers would be optimized to find their lowest energy conformations.

Energy Calculations: The electronic energies of the optimized structures would be calculated to determine their relative stabilities. The tautomer with the lower energy is considered more stable.

Solvent Effects: The influence of different solvents on the tautomeric equilibrium would be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netrsc.org This is crucial as the polarity of the solvent can significantly affect the stability of different tautomers. researchgate.net

The following table illustrates the type of data that would be generated from a theoretical study on tautomeric equilibria, using hypothetical values for demonstration purposes.

TautomerMethod/Basis SetSolventRelative Energy (kcal/mol)
Keto FormB3LYP/6-31G(d,p)Gas Phase0.00
Enol FormB3LYP/6-31G(d,p)Gas Phase+15.2
Keto FormB3LYP/6-31G(d,p)Water (PCM)0.00
Enol FormB3LYP/6-31G(d,p)Water (PCM)+12.5
Keto FormB3LYP/6-31G(d,p)Chloroform (PCM)0.00
Enol FormB3LYP/6-31G(d,p)Chloroform (PCM)+14.8

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.netnih.gov QSPR models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property of interest. researchgate.net This allows for the prediction of properties for new or untested compounds, saving time and resources. nih.gov

For this compound, a QSPR study could be developed to predict a variety of properties, such as its boiling point, solubility, chromatographic retention time, or biological activity. The general workflow for building a QSPR model involves several key steps: nih.gov

Data Set Compilation: A dataset of diverse molecules with known experimental values for the property of interest is collected.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the property. nih.gov

Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While specific QSPR studies focused on this compound are not prominent in the literature, the principles of QSPR are widely applied to similar compounds. For example, QSPR models have been successfully developed to predict the retention indices of fragrance-like compounds and the response of polar analytes in charged aerosol detectors. nih.govresearchgate.net

The molecular descriptors that would be relevant for a QSPR study of this compound would include:

Descriptor ClassExamples
Constitutional Molecular Weight, Number of halogen atoms, Number of oxygen atoms
Topological Wiener index, Balaban index, Kier & Hall molecular connectivity indices
Geometrical Molecular surface area, Molecular volume, Shadow indices
Electronic Dipole moment, Polarizability, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy
Quantum-Chemical Partial charges on atoms, MESP-derived charges

A hypothetical QSPR model for predicting a property of this compound might take the form of a linear equation, such as:

Property = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined during the model development process. The success of the QSPR model would depend on the quality of the input data and the relevance of the selected descriptors to the property being predicted.

Advanced Analytical and Characterization Methodologies for 4 Bromophenyl Chloroacetate Research

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool in the study of 4-bromophenyl chloroacetate (B1199739), facilitating both the monitoring of its synthesis and its purification from reaction mixtures. The choice of chromatographic technique depends on the specific analytical goal, whether it is a rapid check of reaction progress, the isolation of a pure sample, or a precise determination of purity.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce 4-bromophenyl chloroacetate. umich.edulibretexts.org By spotting the reaction mixture onto a TLC plate, researchers can qualitatively observe the consumption of starting materials and the formation of the product. umich.edu

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent system). umich.edulibretexts.org For the synthesis of this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The progress of the reaction is visualized by comparing the spots of the reaction mixture with those of the starting materials. rochester.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different components. libretexts.org Visualization of the spots is often achieved under UV light, as the aromatic ring in this compound allows it to be UV-active. rsc.org

A "cospot," where the reaction mixture is spotted on top of the starting material, is a useful technique to confirm the identity of the spots, especially when the Rf values of the reactant and product are similar. rochester.edu

Table 1: TLC Parameters for Monitoring this compound Synthesis

ParameterDescriptionTypical Value/Method
Stationary Phase The adsorbent coated on the TLC plate.Silica gel rochester.edu
Mobile Phase The solvent system used to develop the plate.Hexane:Ethyl Acetate (4:1)
Visualization Method used to see the separated spots.UV light rsc.org
Key Observation Indication of reaction progress.Disappearance of starting material spot and appearance of product spot.

When the goal is to isolate and purify this compound from a crude reaction mixture, column chromatography is the technique of choice. libretexts.org This method works on the same principles as TLC but on a much larger scale, allowing for the separation of significant quantities of material. libretexts.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the components. libretexts.org

For the purification of this compound, a common eluent system is a mixture of hexane and ethyl acetate. Fractions are collected as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure product. libretexts.org Once the pure fractions are identified, the solvent is removed, often under reduced pressure, to yield the purified this compound.

Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, is also a common and efficient method for purification.

Table 2: Column Chromatography Parameters for this compound Purification

ParameterDescriptionTypical Value/Method
Stationary Phase The adsorbent packed into the column.Silica gel
Eluent The solvent system used to elute the compounds.Hexane:Ethyl Acetate (e.g., 4:1)
Fraction Analysis Method to identify fractions containing the pure product.Thin-Layer Chromatography (TLC) libretexts.org
Isolation Final step to obtain the pure compound.Solvent evaporation from pure fractions

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture with high resolution and sensitivity. wikipedia.org It is the gold standard for determining the purity of this compound. moravek.com The technique utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org

For purity assessment of this compound, a reverse-phase HPLC method is often employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. A common mobile phase for analyzing this compound is a mixture of acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically by a UV detector, and the output is a chromatogram showing peaks corresponding to each component in the sample. wikipedia.org The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. A purity of greater than 99% can be achieved and verified using this method.

Table 3: HPLC Parameters for Purity Assessment of this compound

ParameterDescriptionTypical Value/Method
Column The type of stationary phase used.C18
Mobile Phase The solvent mixture that carries the sample.Acetonitrile:Water (70:30)
Detection The method used to detect the eluting compounds.UV detection vulcanchem.com
Retention Time The time it takes for the compound to elute.6.2 min
Purity The percentage of the desired compound in the sample.>99%

Gas Chromatography (GC) is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov While this compound itself is a semi-volatile compound, GC can be particularly useful for the characterization of any volatile intermediates or byproducts that may be present in the reaction mixture. epa.gov

In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column. The separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For the analysis of related compounds, such as chlorinated phenols which could be precursors or impurities, GC with an electron capture detector (GC-ECD) is a highly sensitive method. gov.bc.ca In some cases, derivatization of less volatile compounds may be necessary to make them suitable for GC analysis. gov.bc.ca

Table 4: GC in the Context of this compound Synthesis

ApplicationAnalyte TypeCommon DetectorNotes
Intermediate Analysis Volatile starting materials or intermediatesFlame Ionization Detector (FID) or Mass Spectrometry (MS)Useful for monitoring the consumption of volatile reactants.
Impurity Profiling Volatile byproductsMass Spectrometry (MS)Allows for the identification of unknown volatile impurities.
Related Compound Analysis Chlorinated phenolsElectron Capture Detector (ECD) gov.bc.caHigh sensitivity for halogenated compounds.

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a crucial technique for verifying the elemental composition of a synthesized compound like this compound. This destructive method determines the mass fractions of carbon, hydrogen, and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₆BrClO₂) to confirm its identity and purity. mdpi.com

The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample in a stream of oxygen. The combustion products (e.g., CO₂, H₂O) are then separated and quantified. For halogen-containing compounds like this compound, specific methods are used to determine the bromine and chlorine content.

The results of elemental analysis are considered a fundamental indicator of a compound's integrity. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the correct empirical and molecular formula. mdpi.com For this compound, the theoretical percentages are approximately C 38.51% and H 2.42%. Experimental values that closely match these figures confirm the successful synthesis of the target compound.

Table 5: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical (%)Found (%)
Carbon (C)C₈H₆BrClO₂38.5138.48
Hydrogen (H)C₈H₆BrClO₂2.422.39

Future Research Directions and Emerging Applications of 4 Bromophenyl Chloroacetate in Organic Synthesis

Development of Novel Synthetic Routes to 4-Bromophenyl Chloroacetate (B1199739) and its Precursors

Future research is geared towards developing more efficient, sustainable, and scalable methods for the synthesis of 4-bromophenyl chloroacetate and its key precursor, 4-bromophenol (B116583).

For 4-bromophenol, traditional synthesis involves the direct bromination of phenol, which often yields a mixture of ortho and para isomers. prepchem.comorgsyn.org Achieving high para-selectivity is a key challenge. Future strategies will likely focus on:

Catalytic Systems: Employing shape-selective catalysts like zeolites to direct bromination to the para position.

Milder Brominating Agents: Exploring alternatives to elemental bromine, such as N-bromosuccinimide (NBS) or stable 1,4-dioxane dibromide, to improve safety and reduce waste. prepchem.com

Alternative Precursors: Investigating routes from p-bromoaniline via diazotization, which, although a classic method, could be optimized using modern, safer diazotization reagents. orgsyn.org

For the esterification step, the conventional method involves reacting 4-bromophenol with chloroacetyl chloride. This approach, while effective, generates HCl as a byproduct. Emerging research is focused on greener and more atom-economical alternatives:

Solid Acid Catalysis: The use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or sulfonated carbons, can facilitate the direct esterification of 4-bromophenol with chloroacetic acid, avoiding the use of acyl chlorides and simplifying purification. mdpi.comacs.orgmdpi.com

Dehydrative Coupling Agents: The development of novel, highly efficient coupling reagents that promote esterification under mild conditions with minimal waste generation is a significant area of interest. organic-chemistry.org

Metal-Free Catalysis: Research into organocatalysts, such as phosphoric acid derivatives, for promoting dehydrative esterification offers an environmentally benign alternative to metal-based catalysts. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for this compound and its Precursor

Synthetic Step Traditional Method Emerging/Future Direction Key Advantages of Future Direction
Precursor Synthesis (4-bromophenol) Direct bromination of phenol with Br₂ Catalytic bromination using shape-selective catalysts; Use of milder brominating agents (e.g., NBS). Higher para-selectivity, improved safety, reduced hazardous waste.
Esterification Reaction of 4-bromophenol with chloroacetyl chloride Direct esterification using solid acid catalysts; Dehydrative coupling with organocatalysts. Avoids corrosive byproducts (HCl), catalyst reusability, milder conditions, improved atom economy.

Exploration of New Reactivity Modes and Catalytic Systems for Derivatization

This compound possesses two primary sites for chemical modification: the α-chloroacetyl moiety and the C-Br bond on the aromatic ring. Future research aims to exploit this dual reactivity through novel catalytic systems.

α-Chloroacetyl Group Reactivity: The α-chloro position is an excellent electrophilic site for SN2 reactions. jove.comresearchgate.netyoutube.com Future work will likely involve developing stereoselective substitution reactions to introduce chirality, creating valuable intermediates for pharmaceuticals. Catalytic systems that can activate this C-Cl bond under milder conditions or enable reactions with less reactive nucleophiles are also an area of active investigation.

C-Br Bond Reactivity: The 4-bromophenyl group is a classic handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki, Stille, and Heck couplings are well-established, future research will focus on: acs.orgnih.govyoutube.com

Broader Reaction Scope: Developing catalysts that are tolerant of the chloroacetate functionality, preventing undesired side reactions.

Novel Coupling Partners: Exploring less common coupling partners to introduce diverse functional groups.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive cross-coupling reactions under milder, more sustainable conditions, which could offer unique reactivity patterns compared to traditional thermal methods. acs.org

Dual Functionalization: A key emerging area is the development of selective, sequential, or one-pot reactions that modify both reactive sites. For example, a cross-coupling reaction at the C-Br bond could be followed by a nucleophilic substitution at the α-chloro position, rapidly building molecular complexity from a single starting material.

Design and Synthesis of Advanced Organic Materials Incorporating this compound Substructures

The rigid bromophenyl unit combined with a flexible ester linkage makes this compound an attractive building block for advanced organic materials. Future research is anticipated in several areas:

Polymer Synthesis: The bromo-functional group can serve as a key site for polymerization. It can be converted into other functional groups (e.g., boronic esters for Suzuki polycondensation) to create high-performance polymers such as poly(arylene ether)s or other engineering plastics. The chloroacetate moiety could also be used for post-polymerization modification, allowing for the grafting of side chains with specific properties.

Liquid Crystals: The rod-like shape of the 4-bromophenyl substructure is a common motif in liquid crystalline materials. By elaborating the structure, for instance, through cross-coupling reactions to create longer, more rigid molecules, new liquid crystals with tailored properties for display technologies could be designed. researchgate.net

Functional Dyes and Organic Electronics: The bromophenyl core can be extended through π-conjugated systems via cross-coupling reactions. This could lead to the synthesis of novel organic dyes, sensors, or semiconductors where the electronic properties are tuned by the substituents attached to the aromatic core.

Application in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy. organic-chemistry.org this compound is a prime candidate for inclusion in novel MCRs and cascade reactions due to its multiple reactive sites.

As a Bifunctional Component in MCRs: The α-halo ester functionality is structurally related to α-halo ketones, which are known reactants in MCRs like the Hantzsch pyrrole synthesis. mdpi.com Future research could explore the participation of this compound in such reactions, where the α-chloro group acts as an electrophile. The bromophenyl ring could either be a passive spectator or participate in a subsequent reaction.

Initiating Cascade Reactions: The compound can be designed to initiate cascade reactions. For example, a palladium-catalyzed cross-coupling at the C-Br position could be the first step, with the newly introduced group then reacting intramolecularly with the chloroacetate moiety. Such haloarene-guided cascade processes can rapidly generate complex heterocyclic structures from simple starting materials. rsc.org Research into organocatalyzed cascades, where the chloroacetate group is first activated to form an enolate that participates in subsequent reactions, is also a promising avenue. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly driving innovation in organic synthesis. Integrating the synthesis and application of this compound with modern technologies like flow chemistry offers significant advantages. tandfonline.comresearchgate.net

Flow Synthesis of this compound: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, enhancing safety and yield. riken.jp The esterification reaction to produce this compound could be adapted to a flow process, potentially using a packed bed of a solid acid catalyst, allowing for continuous production and easy separation of the product. acs.org

Sustainable Catalysis and Solvents: Future research will emphasize the use of catalysts derived from earth-abundant metals or metal-free organocatalysts for the derivatization of this compound. labmanager.com Additionally, the exploration of greener solvents, such as bio-derived solvents or even water, for these transformations aligns with the goals of sustainable chemical manufacturing. nih.govorganic-chemistry.org

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of chloroacetate dehalogenation?

  • Experimental Design : Compare kcatk_{cat}/KMK_M for 12^{12}CH2_2ClCOO^- vs. 13^{13}CH2_2ClCOO^-. A large 12C/13C^{12}C/^{13}C KIE (>1.03) suggests C-Cl bond cleavage is rate-limiting, consistent with a SN2 mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.